Sodium ditridecyl sulfosuccinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium ditridecyl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with tridecyl alcohol. This compound is known for its mildness and effectiveness in reducing surface tension, making it a popular choice in personal care products, pharmaceuticals, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium ditridecyl sulfosuccinate is synthesized through the esterification of maleic anhydride with tridecyl alcohol, followed by sulfonation. The reaction typically involves:

Esterification: Maleic anhydride reacts with tridecyl alcohol in the presence of a catalyst to form the intermediate ester.

Sulfonation: The intermediate ester is then sulfonated using a sulfonating agent such as sodium bisulfite to produce this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.

Drying: The final product is dried to obtain a stable, powdered form suitable for various applications.

化学反应分析

Types of Reactions: Sodium ditridecyl sulfosuccinate primarily undergoes:

Hydrolysis: In the presence of water, it can hydrolyze to form sulfosuccinic acid and tridecyl alcohol.

Oxidation: It can be oxidized under specific conditions to produce sulfonic acids.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions at elevated temperatures.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions

Major Products:

Hydrolysis: Sulfosuccinic acid and tridecyl alcohol.

Oxidation: Various sulfonic acids.

Substitution: Derivatives with different functional groups replacing the sulfonate

科学研究应用

Industrial Applications

- Emulsifier and Surfactant

- Food Industry

- Agricultural Uses

- Pharmaceuticals

Case Studies

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of sodium ditridecyl sulfosuccinate against common pests such as aphids and cockroaches. The compound was applied at varying concentrations, resulting in rapid mortality rates among treated insects. This suggests its potential as a safe alternative to conventional insecticides while minimizing environmental impact .

Case Study 2: Emulsion Stability in Food Packaging

Research conducted on the use of this compound in food-grade adhesives demonstrated its ability to maintain emulsion stability under various conditions. The findings support its inclusion in formulations intended for direct contact with food products, aligning with regulatory standards .

Safety Assessments

This compound has undergone various safety assessments confirming its low toxicity profile when used appropriately. It is generally recognized as safe for use in cosmetics and food applications, with no significant adverse effects reported at recommended concentrations .

作用机制

The primary mechanism of action of sodium ditridecyl sulfosuccinate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic tridecyl chains with hydrophilic sulfonate groups at interfaces, thereby stabilizing emulsions and dispersions. It targets lipid membranes and interfaces, disrupting their structure and enhancing solubility and dispersion of hydrophobic substances .

相似化合物的比较

Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and in industrial applications.

Diamyl sodium sulfosuccinate: Used in similar applications but with different chain lengths affecting its properties.

Dicapryl sodium sulfosuccinate: Another variant with different alkyl chain lengths

Uniqueness: Sodium ditridecyl sulfosuccinate stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring mildness and strong surface activity .

生物活性

Sodium ditridecyl sulfosuccinate (DSS) is a surfactant and wetting agent that has garnered attention for its diverse applications in pharmaceuticals, cosmetics, and agriculture. This article explores the biological activity of DSS, focusing on its insecticidal properties, toxicological profile, and potential environmental impacts.

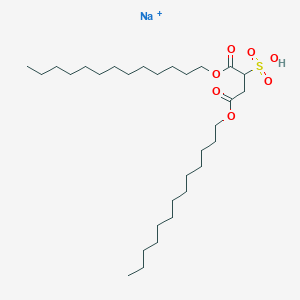

Chemical Structure and Properties

This compound is a salt formed from the esterification of sulfosuccinic acid and tridecanol. Its molecular structure includes a hydrophilic sulfonate group and a hydrophobic alkyl chain, which contributes to its surfactant properties.

Insecticidal Activity

DSS has been shown to exhibit significant insecticidal activity against various pests. A study demonstrated that sodium dioctyl sulfosuccinate, a related compound, was effective in killing German cockroaches (Blattella germanica) and aphids within seconds of exposure. The following table summarizes key findings from this research:

| Compound | Target Pest | Concentration (mg/ml) | Time to Kill (seconds) |

|---|---|---|---|

| Sodium dioctyl sulfosuccinate | German cockroach | 1.18 | 30 |

| Sodium dioctyl sulfosuccinate | Aphids | Varies | 20-30 |

These results indicate that DSS can rapidly incapacitate target pests, making it a potential candidate for agricultural pest control.

Acute Toxicity

The acute toxicity of DSS has been evaluated in various studies. The oral LD50 values for related compounds such as diethylhexyl sodium sulfosuccinate have been reported as follows:

| Species | LD50 (g/kg) |

|---|---|

| Mice | 2.64 |

| Guinea pigs | 0.65 |

These values suggest that DSS possesses moderate toxicity when ingested, necessitating careful handling and usage guidelines.

Repeated Dose Toxicity

In a 90-day dietary study involving rats, no significant adverse effects were observed at doses up to 750 mg/kg body weight per day. The following table summarizes the findings:

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 0 | No effects |

| 750 | No significant effects |

This indicates that DSS may have a favorable safety profile for prolonged exposure under controlled conditions.

Environmental Impact

DSS is known for its biodegradability, which is an essential factor in assessing its environmental impact. Studies have shown that DSS can facilitate the biodegradation of oil spills, as evidenced during the Deepwater Horizon incident where dioctyl sodium sulfosuccinate was used as a dispersant.

Case Studies

- Household Insect Control : A formulation containing 1% sodium dioctyl sulfosuccinate demonstrated effectiveness in household pest control, achieving rapid mortality rates in cockroaches and aphids without causing phytotoxicity to plants.

- Agricultural Applications : Research indicates that DSS can be used as an adjuvant in pesticide formulations to enhance efficacy and reduce the required active ingredient concentration.

属性

CAS 编号 |

2673-22-5 |

|---|---|

分子式 |

C30H58O7S.Na C30H58NaO7S |

分子量 |

585.8 g/mol |

IUPAC 名称 |

1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |

InChI |

InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |

InChI 键 |

QQYSPMBMXXCTGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2673-22-5 |

物理描述 |

Clear colorless liquid; [MP Biomedical MSDS] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。